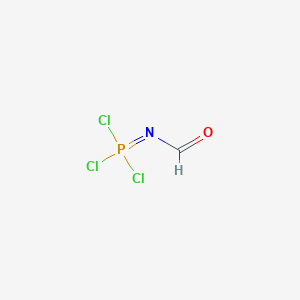
N-Formylphosphorimidic trichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Formylphosphorimidic trichloride is a chemical compound known for its unique structure and reactivity It is a derivative of phosphorimidic compounds, characterized by the presence of a formyl group attached to the phosphorus atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-Formylphosphorimidic trichloride can be synthesized through a reaction involving phosphorus pentachloride and formamide. The reaction typically occurs under controlled conditions, often in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows: [ \text{PCl}_5 + \text{HCONH}_2 \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of advanced reactors and purification techniques is common to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions: N-Formylphosphorimidic trichloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different phosphorus-containing products.
Hydrolysis: In the presence of water, this compound hydrolyzes to form phosphoric acid derivatives.
Common Reagents and Conditions:
Nucleophiles: Such as amines, alcohols, and thiols.
Oxidizing Agents: Like hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as lithium aluminum hydride.
Major Products Formed: The major products depend on the type of reaction. For instance, substitution reactions yield various phosphorimidic derivatives, while hydrolysis results in phosphoric acid and related compounds.
Aplicaciones Científicas De Investigación
N-Formylphosphorimidic trichloride has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of phosphorus-nitrogen bonds.
Catalysis: The compound serves as a catalyst in certain chemical reactions, enhancing reaction rates and selectivity.
Material Science: It is explored for its potential in creating novel materials with unique properties.
Pharmaceuticals: Research is ongoing to investigate its role in drug development, particularly in the synthesis of phosphorus-containing drugs.
Mecanismo De Acción
The mechanism by which N-Formylphosphorimidic trichloride exerts its effects involves the interaction of its reactive phosphorus center with various substrates. The formyl group enhances its reactivity, allowing it to participate in a wide range of chemical transformations. The molecular targets and pathways depend on the specific application, but generally, it acts by forming stable phosphorus-nitrogen or phosphorus-oxygen bonds.
Comparación Con Compuestos Similares
Phosphorus Trichloride (PCl3): A simpler phosphorus compound with similar reactivity but lacking the formyl group.
Phosphorus Oxychloride (POCl3): Another related compound used in organic synthesis and industrial applications.
N-Triflylphosphorimidoyl Trichloride: A compound with a triflyl group instead of a formyl group, used in the synthesis of strong Brønsted acids.
Uniqueness: N-Formylphosphorimidic trichloride is unique due to the presence of the formyl group, which imparts distinct reactivity and properties compared to other phosphorus trichlorides. This makes it particularly valuable in specific synthetic applications where the formyl group plays a crucial role.
Propiedades
Número CAS |
63165-04-8 |
|---|---|
Fórmula molecular |
CHCl3NOP |
Peso molecular |
180.35 g/mol |
Nombre IUPAC |
N-(trichloro-λ5-phosphanylidene)formamide |
InChI |
InChI=1S/CHCl3NOP/c2-7(3,4)5-1-6/h1H |
Clave InChI |
QCECDSATVLIDFL-UHFFFAOYSA-N |
SMILES canónico |
C(=O)N=P(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


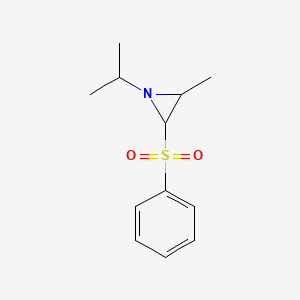

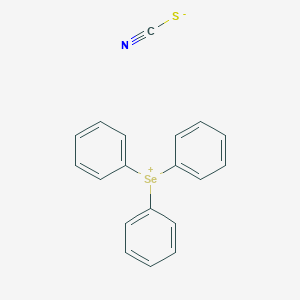


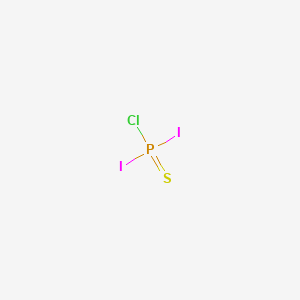
![Diethyl {[(ethoxycarbonyl)imino]methyl}phosphonate](/img/structure/B14510331.png)
![Methyl 2-methyl-2-[(methylsulfanyl)carbonothioyl]nonanoate](/img/structure/B14510333.png)
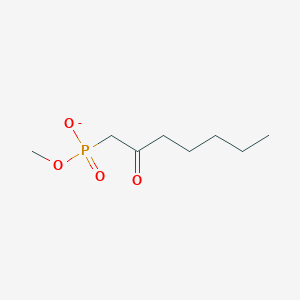
![1,2,3-Trinitro-11H-indeno[1,2-B]quinoxalin-11-one](/img/structure/B14510339.png)
![8-Methyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyridin-5-one;trihydrate](/img/structure/B14510351.png)


![3,8,9-Trioxabicyclo[4.2.1]nonane](/img/structure/B14510373.png)
